Quinine hydrochloride dihydrate

Overview

Description

Synthesis Analysis

The synthesis of quinine involves complex organic reactions, including asymmetric aldol reactions to establish stereochemistry and intramolecular palladium-mediated allylic alkylation for ring closure with excellent regio- and diastereoselectivity. For example, 7-hydroxy-quinine was synthesized through these methods, highlighting the intricate steps involved in creating quinine derivatives (Johns, Mori, & Williams, 2006).

Molecular Structure Analysis

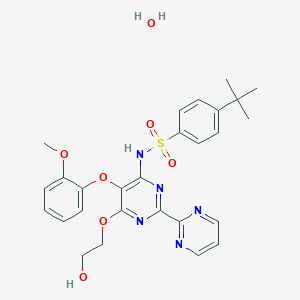

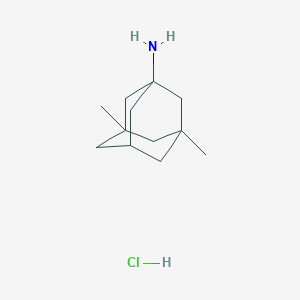

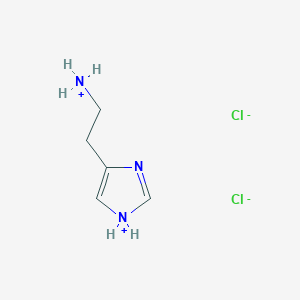

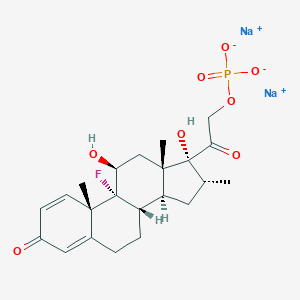

Quinine's molecular structure features a methoxy group bound to the quinoline ring and an allyl group bound to the quinuclidine ring. Its complex structure enables selective chemical modifications, such as demethylation using anhydrous aluminium trichloride, which is a mild and selective procedure to prevent unintended reactions (Asnawi, Kartasasmita, Ibrahim, & Jawa Barat-Indonesia, 2011).

Chemical Reactions and Properties

Quinine can undergo various chemical reactions, including rearrangements and gem-difluorination when treated with superacids, highlighting its reactivity and the transformation capabilities of its structure (Debarge et al., 2005).

Physical Properties Analysis

The study of quinine's physical properties is crucial for understanding its behavior in different environments. For instance, quinine's fluorescent properties have been utilized to image electrode reactions, showcasing its utility in analytical chemistry (Vitt & Engstrom, 1997).

Chemical Properties Analysis

Quinine's chemical properties, such as its reaction with 2-chloro-4,6-dimethoxy-1,3,5-triazine, lead to the destruction of the quinuclidine fragment and attachment of two triazinyl substituents. This showcases the compound's versatility and the potential for chemical modifications (Sukiennik et al., 2020).

Scientific Research Applications

Pharmaceutical Compounds Production : Decarbalkoxylation of certain esters using quinine monohydrate, a related compound, can produce pharmaceuticals with potential therapeutic applications (Miles & Huang, 1976).

Influence on Salivary Glands : Quinine affects the parasympathetic and sympathetic innervation of the salivary glands, altering their functions (Stavraky, 1933).

Treatment of Cerebral Malaria : A loading dose of quinine dihydrochloride is a rapid and safe method for achieving high inhibitory concentrations against Plasmodium falciparum in cerebral malaria patients (White et al., 1983).

Auditory System Research : Quinine can reduce the dynamic range of the human auditory system, acting as a model for cochlear hearing loss, with implications for understanding hearing physiology (Berninger, Karlsson, & Alván, 1998).

Brain Drug Delivery : Transferrin-conjugated solid lipid nanoparticles enhance the brain uptake of quinine dihydrochloride for managing cerebral malaria (Gupta, Jain, & Jain, 2007).

Haemolysis Study : Quinine hydrochloride causes haemolysis in vitro, primarily through membrane damage and oxidation of sulphhydryl groups (Bennett & Desforges, 1967).

Drug Release Mechanisms : Saponite-based nanocomposites show promise in controlled oral drug release for quinine hydrochloride dihydrate, offering potential for bioengineered materials in drug delivery systems (K. S., Pawar, Kevadiya, & Bajaj, 2019).

Fluorescence Imaging : Quinine fluorescence can effectively image anodic reactions, providing insights into local reaction rates and concentration profiles at electrode surfaces (Vitt & Engstrom, 1997).

Safety And Hazards

properties

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2/t13-,14-,19-,20+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQKYZPYCSTMEI-FLZPLBAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047694 | |

| Record name | Quinine hydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinine hydrochloride dihydrate | |

CAS RN |

6119-47-7 | |

| Record name | Quinine hydrochloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006119477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine hydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, monohydrochloride, dihydrate, (8α,9R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/711S8Y0T33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)